molecular formula C15H12N2 B1594079 1,5-Diphenyl-1H-pyrazole CAS No. 6831-89-6

1,5-Diphenyl-1H-pyrazole

Cat. No. B1594079
CAS RN: 6831-89-6
M. Wt: 220.27 g/mol
InChI Key: IDCXLYCLPHRSAZ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-pyrazole (DPP) is a heterocyclic compound with the molecular formula C16H12N2. It consists of a doubly unsaturated five-membered ring containing two nitrogen atoms and three carbon atoms. DPP exhibits diverse functionality and stereochemical complexity due to its aromatic character and structural features .


Synthesis Analysis

  • Heterocyclic Systems and Multicomponent Approaches : These methods allow for efficient preparation of pyrazole derivatives .

Molecular Structure Analysis

The molecular weight of DPP is approximately 220.27 g/mol. Its chemical formula is C15H12N2 .


Chemical Reactions Analysis

DPP participates in various chemical reactions, including cycloadditions, condensations, and functionalization processes. These reactions lead to the formation of diverse pyrazole derivatives with different biological and pharmacological activities .


Physical And Chemical Properties Analysis

  • UV-Vis Absorption : DPP has a wide transmission window (300 to 1100 nm) with high transparency, and its UV cut-off wavelength occurs at 242 nm .

Scientific Research Applications

Antiviral Applications

1,5-Diphenyl-1H-pyrazole: derivatives have been synthesized and evaluated for their antiviral activity. These compounds, particularly those with certain substitutions, have shown promising results against viruses like herpes simplex virus type-1 (HSV-1). The antiviral activity is assessed using plaque-reduction assays on Vero cells, with some derivatives exhibiting strong activity comparable to reference drugs .

Biological Activities in Medicinal Chemistry

The pyrazole ring is a common motif in medicinal chemistry due to its biological relevance. 1,5-Diphenyl-1H-pyrazole and its derivatives have been explored for various biological activities. They have been found to possess potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of diseases like HIV. This class of compounds has shown enhanced activity against drug-resistant strains, making them valuable in antiviral research .

Catalysis in Synthetic Chemistry

In the field of synthetic chemistry, 1,5-Diphenyl-1H-pyrazole derivatives serve as catalysts or ligands in various reactions. For instance, they are used in palladium-catalyzed cross-coupling and alkyne cyclization reactions. These compounds facilitate the formation of complex molecules, highlighting their importance in the development of pharmaceuticals and other organic compounds .

Antibacterial Research

Derivatives of 1,5-Diphenyl-1H-pyrazole have been investigated for their antibacterial properties. Research indicates that these compounds could be effective against a range of human pathogens. However, further studies are needed to fully understand their mechanisms of action and to determine their efficacy across a broader spectrum of bacterial strains .

Antifungal Applications

The antifungal activity of 1,5-Diphenyl-1H-pyrazole derivatives has also been a subject of study. These compounds have shown activity against various fungal species, including Cryptococcus neoformans and Aspergillus fumigatus. Such studies are crucial for developing new antifungal agents, especially in the face of rising drug resistance .

Safety and Hazards

  • Dust Formation : Take precautions to prevent dust formation .

Future Directions

Research on pyrazole derivatives, including DPP, continues to grow. Scientists are exploring novel synthetic techniques and investigating their biological activities. The goal is to harness the potential of these compounds for drug discovery and other applications .

Mechanism of Action

Target of Action

1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .

Mode of Action

A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.

Biochemical Pathways

Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Pharmacokinetics

Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .

Result of Action

Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that 1,5-Diphenyl-1H-pyrazole may have similar effects.

properties

IUPAC Name

1,5-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCXLYCLPHRSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346572
Record name 1,5-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6831-89-6
Record name 1,5-Diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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